molecular formula C10H14BClN2O2 B14074137 (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid

(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid

Cat. No.: B14074137
M. Wt: 240.50 g/mol
InChI Key: WUVFIRXNESONBW-UHFFFAOYSA-N
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Description

(4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro group and a cyclohexyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic esters, alcohols, and substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl groups on enzymes or receptors, leading to the inhibition or modulation of their activity. This interaction is often reversible, allowing for fine-tuned control over biological processes .

Comparison with Similar Compounds

  • 2-Chloro-4-pyridinylboronic acid
  • 2-Chloropyridine-3-boronic acid
  • Phenylboronic acid

Comparison: (4-Chloro-2-cyclohexylpyrimidin-5-yl)boronic acid is unique due to the presence of both a chloro group and a cyclohexyl group on the pyrimidine ring. This structural feature enhances its reactivity and selectivity in chemical reactions compared to other boronic acids .

Properties

Molecular Formula

C10H14BClN2O2

Molecular Weight

240.50 g/mol

IUPAC Name

(4-chloro-2-cyclohexylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H14BClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h6-7,15-16H,1-5H2

InChI Key

WUVFIRXNESONBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2CCCCC2)(O)O

Origin of Product

United States

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